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Compound of Interest

Compound Name: Methyl 5-chloro-2-ethoxybenzoate

CAS No.: 75230-37-4

Cat. No.: B3282578 Get Quote

Part 1: Executive Summary
The 5-chloro-2-ethoxybenzoate moiety represents a critical pharmacophore in modern

medicinal chemistry, serving as a lipophilic scaffold for modulating protein-ligand interactions.

[1][2][3] Unlike its methoxy analogs, the 2-ethoxy substitution provides a distinct steric and

electronic profile, enhancing metabolic stability and membrane permeability.[2][3]

This guide focuses on the primary intermediate, Ethyl 5-chloro-2-ethoxybenzoate (CAS 73119-

79-6).[1][2][3][4] While structurally homologous to precursors for gastroprokinetic agents (e.g.,

Mosapride), this specific scaffold has emerged as a key building block in the development of

TIP48/TIP49 ATPase inhibitors for oncology.[1][2][5] This document details the optimized

synthesis, impurity control, and downstream applications of this moiety, designed for

researchers requiring high-purity intermediates for SAR (Structure-Activity Relationship)

exploration.[2][3]

Part 2: Chemical Identity & Structural
Significance[6]
The Pharmacophore
The 5-chloro-2-ethoxybenzoate core combines three distinct electronic features:
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5-Chloro Substituent: Provides metabolic blocking (preventing oxidation at the para-position

relative to the ethoxy group) and enhances lipophilicity (

).[1][2]

2-Ethoxy Group: Acts as a hydrogen bond acceptor while the ethyl chain adds steric bulk,

often filling hydrophobic pockets in target enzymes (e.g., ATPase domains) more effectively

than a methoxy group.[1][2]

Benzoate Ester: A versatile "handle" for further functionalization (hydrolysis to acid,

conversion to amides/hydrazides).[1][2]

Key Chemical Data
Property Specification

Chemical Name Ethyl 5-chloro-2-ethoxybenzoate

CAS Number 73119-79-6

Molecular Formula C₁₁H₁₃ClO₃

Molecular Weight 228.67 g/mol

LogP (Predicted) ~3.6 (High Lipophilicity)

Physical State White to off-white crystalline solid or oil

Part 3: Optimized Synthetic Pathways
The synthesis of Ethyl 5-chloro-2-ethoxybenzoate must address the competition between O-

alkylation and C-alkylation, as well as the potential for hydrolysis.[1][2][3] The industry-standard

route utilizes a Williamson Ether Synthesis approach starting from 5-chlorosalicylic acid

derivatives.[1][2]

Route Analysis: The "Ester-First" Strategy
Direct alkylation of 5-chlorosalicylic acid (containing both -COOH and -OH) often leads to

mixtures of esters and ethers.[2][3] The optimized protocol proceeds via esterification followed

by phenolic alkylation.[1][2]
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Step 1: Esterification
Reagents: 5-Chlorosalicylic acid, Ethanol, H₂SO₄ (cat).[1][2][3] Conditions: Reflux, 6-12h.[1][2]

Mechanism: Fischer Esterification.[1][2]

Step 2: O-Alkylation (Critical Step)
Reagents: Ethyl 5-chlorosalicylate, Ethyl Iodide (EtI) or Diethyl Sulfate, K₂CO₃.[1][2][3] Solvent:

DMF (N,N-Dimethylformamide) or Acetone.[1][2] Conditions: 60°C, 4-15h.

Workflow Visualization
The following diagram illustrates the critical decision points and reaction flow for synthesizing

the target intermediate.
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Esterification
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Figure 1: Step-wise synthesis of the 5-chloro-2-ethoxybenzoate scaffold showing the "Ester-

First" strategy to minimize side reactions.

Process Parameters & Optimization
The choice of base and solvent is critical to maximize the yield of the O-alkylated product over

C-alkylated impurities.[1][2][3]
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Parameter Recommended Condition Rationale

Solvent DMF (Dimethylformamide)

High dielectric constant

promotes Sₙ2 reaction;

excellent solubility for K₂CO₃.

[1][2][3]

Base Potassium Carbonate (K₂CO₃)

Mild enough to deprotonate

phenol (pKa ~8) without

causing ester hydrolysis.[1][2]

[5]

Alkylating Agent Iodoethane (EtI)

Better leaving group (I⁻) than

bromide; faster kinetics at

lower temperatures (60°C).[1]

[2][3][5]

Stoichiometry
1.0 eq Phenol : 1.5 eq Base :

1.2 eq EtI

Excess base ensures complete

deprotonation; excess EtI

drives completion.[1][2]

Work-up Water/Ethyl Acetate Extraction

DMF removal is critical; wash

with brine to prevent emulsion.

[1][2]

Part 4: Pharmaceutical Applications[8]
Primary Application: TIP48/TIP49 ATPase Inhibitors
Recent patent literature (e.g., Taiho Pharmaceutical) identifies the 5-chloro-2-ethoxybenzoate

moiety as a key structural element in Aminopyrazolone derivatives.[1][2][3] These compounds

target the TIP48/TIP49 complex, which is overexpressed in various cancers (liver, colorectal,

breast) and interacts with the oncogene c-Myc.[2][3][5]

Mechanism: The benzoate moiety acts as a linker, positioning the core pharmacophore to

disrupt the ATPase activity of the TIP48/TIP49 complex.[1][2]

Significance: Inhibition leads to downregulation of c-Myc driven oncogenesis.[1][2]
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Structural Homology: Gastroprokinetic Agents
Researchers often confuse this scaffold with the precursor for Mosapride.[1][2]

Mosapride Precursor:4-Amino-5-chloro-2-ethoxybenzoic acid.[1][2][3][6]

Distinction: The scaffold discussed here lacks the 4-amino group.[1][2] However, it can serve

as a starting material where the amino group is introduced later via nitration (HNO₃/H₂SO₄)

and reduction, although direct synthesis from 4-aminosalicylic acid is more common for

Mosapride.[2][3][5]
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Figure 2: Downstream utilization of the scaffold in oncology and library synthesis.[1][2][3][5]

Part 5: Quality Control & Safety
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Analytical Characterization Standards
To ensure the integrity of the intermediate for pharmaceutical use, the following specifications

are recommended:

HPLC Purity: >98.0% (Area %).[1][2][5]

Critical Impurity: 5-chlorosalicylic acid (starting material) and Ethyl 5-chlorosalicylate

(unreacted intermediate).[2][3]

¹H NMR (DMSO-d₆):

Triplet at ~1.3 ppm (Methyl of ethoxy).[1][2][5]

Quartet at ~4.1 ppm (Methylene of ethoxy).[1][2][5]

Aromatic signals: ~7.0-7.8 ppm (showing 1,2,5-substitution pattern).[2][3]

Genotoxic Impurities (GTI):

Ethyl Iodide/Bromide: Alkyl halides are potential genotoxins.[1][2] The final API process

must demonstrate purging of these reagents to < ppm levels.[1][2]

Handling Protocols
Hazard: Ethyl iodide is a suspected carcinogen and volatile.[1][2]

Control: All alkylation reactions must be performed in a closed vessel or under efficient fume

extraction.

Waste: Aqueous streams containing DMF and iodides require segregation from general

organic waste.[1][2]

Part 6: References
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computed descriptors for the 5-chloro-2-ethoxybenzoate class.[3]

Greene, T. W., & Wuts, P. G. M. (2006).[1][2][5] Protective Groups in Organic Synthesis.

John Wiley & Sons.[1][2] Standard reference for esterification and phenolic protection

strategies cited in related synthesis protocols.

Kato, S., et al. (1995).[1][2][5] Synthesis and 5-HT4 agonist activity of 4-amino-5-chloro-2-
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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